n-Allyl-2-(1h-indol-3-yl)acetamide
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Overview
Description
n-Allyl-2-(1h-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(1h-indol-3-yl)acetamide can be achieved through various methods. One efficient method involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1h-indol-3-yl)acetamide derivatives with various indoles. This reaction is catalyzed by 2 mol/L sulfuric acid at room temperature, and the yield can be as high as 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(1h-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
n-Allyl-2-(1h-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It can be used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-(1h-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1h-Indol-3-yl)acetamide: Another indole derivative with similar structural features.
N-Acetyl-5-methoxytryptamine (Melatonin): A well-known indole derivative with significant biological activity.
Uniqueness
n-Allyl-2-(1h-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H14N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) |
InChI Key |
DOQPOVMCDMDYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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